

Unraveling the Composition of Bondlite: A Technical Overview of Third-Generation Dental Adhesives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bondlite**

Cat. No.: **B1166798**

[Get Quote](#)

While the precise, proprietary chemical formulation of Kerr's **Bondlite** dental adhesive, a third-generation phosphate-based system from the 1980s, is not publicly available, a comprehensive understanding of its composition can be gleaned from the general chemistry of dental adhesives of that era. This technical guide synthesizes available information to present a representative chemical profile and application methodology for a typical third-generation phosphate-based dental adhesive, offering valuable insights for researchers, scientists, and drug development professionals.

Representative Chemical Composition

Third-generation dental adhesives marked a significant advancement in dental technology by introducing the concept of conditioning the dentin with a primer to improve bond strengths. These systems were typically two-component, consisting of a primer and a bonding resin. The key adhesive functionality was derived from phosphate esters of methacrylate monomers.

Below is a table summarizing the likely components and their respective functions in a third-generation phosphate-based dental adhesive system similar to **Bondlite**. The exact concentrations are not available and would have been specific to the manufacturer.

Component Category	Potential Chemical Species	Function	Typical Concentration Range (wt%)
Adhesive Monomer (Phosphate-based)	Bisphenol A glycidyl methacrylate phosphate ester (Bis-GMA-P), Hydroxyethyl (HEMA-P), 10-Methacryloyloxydecyl dihydrogen phosphate (MDP)	Provides primary adhesion to the tooth structure through ionic bonding of the phosphate groups with calcium in the hydroxyapatite. The methacrylate groups copolymerize with the restorative material.	5 - 20
Cross-linking Monomer	Bisphenol A glycidyl methacrylate (Bis-GMA), Triethylene glycol dimethacrylate (TEGDMA), Urethane dimethacrylate (UDMA)	Forms the polymer backbone of the adhesive, providing mechanical strength and durability.	40 - 80
Primer/Wetting Agent	2-Hydroxyethyl methacrylate (HEMA), N-Phenylglycine-glycidyl methacrylate (NPG-GMA)	Improves the wettability of the dentin surface and facilitates the penetration of the adhesive monomers into the demineralized collagen network.	10 - 30
Solvent	Ethanol, Acetone, Water	Acts as a carrier for the adhesive monomers, aids in displacing water from the dentin surface, and controls the	5 - 20

		viscosity of the adhesive solution.	
Initiator System	Camphorquinone (photo-initiator), Tertiary amines (co-initiator/activator)	Initiates the polymerization reaction upon light curing (photo-initiator) or chemical mixing (activator). Bondlite was a chemically cured system likely employing a peroxide-amine initiator.	0.1 - 2
Stabilizer	Butylated hydroxytoluene (BHT)	Prevents premature polymerization of the monomers during storage.	< 0.1

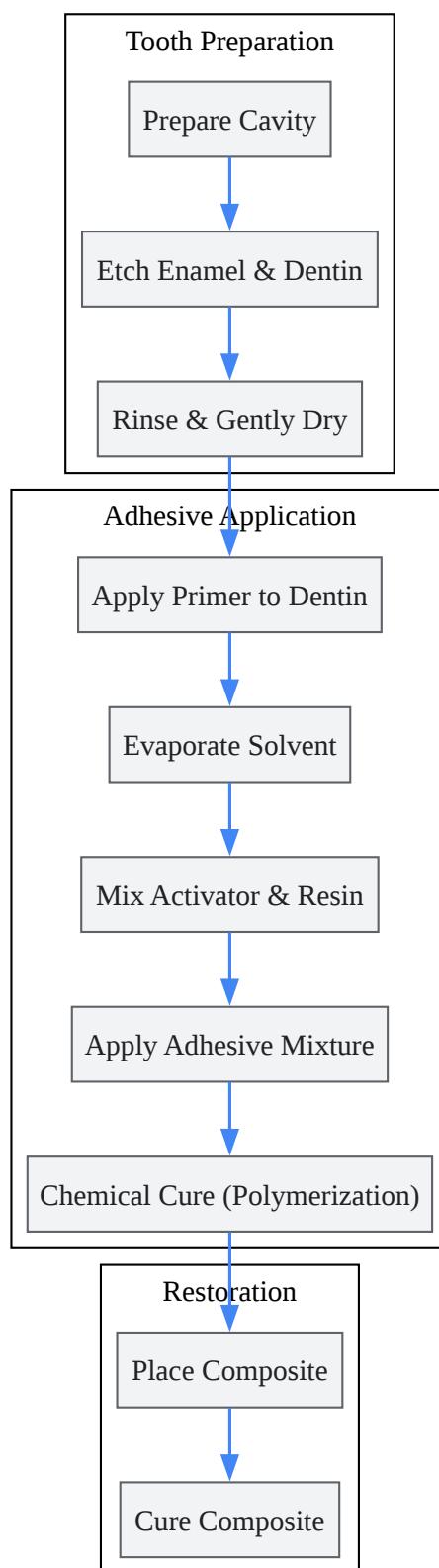
Experimental Protocols: Generalized Application Workflow

Based on descriptions of third-generation adhesive application, the following represents a typical experimental protocol for their use in a laboratory or clinical setting.

Objective: To bond a dental composite restoration to a prepared tooth surface using a third-generation phosphate-based adhesive system.

Materials:

- Third-generation phosphate-based dental adhesive (Primer and Bonding Resin)
- Etchant (e.g., 37% phosphoric acid)
- Dental composite restorative material
- Applicator brushes


- Mixing well
- Air syringe
- Curing light (for light-cured systems)

Methodology:

- **Tooth Preparation:** The enamel and dentin are prepared to the desired cavity form.
- **Etching:** A phosphoric acid etchant is applied to the enamel and dentin for 15-30 seconds to remove the smear layer and create microporosities.
- **Rinsing and Drying:** The etchant is thoroughly rinsed with water for 20-30 seconds. The tooth surface is then gently air-dried, leaving the dentin surface visibly moist to prevent collagen fiber collapse.
- **Primer Application:** The primer solution is applied to the etched and moist dentin surface with a microbrush and allowed to dwell for a specified time (typically 30-60 seconds) to ensure adequate penetration.
- **Solvent Evaporation:** A gentle stream of air is used to evaporate the solvent from the primer, leaving a thin, uniform film.
- **Bonding Resin Application:** The bonding resin is applied over the primed surface. For two-component systems like **Bondlite**, the activator and resin would be mixed immediately prior to application.^[1]
- **Thinning:** A gentle stream of air may be used to thin the bonding resin layer and ensure it does not pool.
- **Curing:** The bonding agent is cured according to the manufacturer's instructions. For chemically cured systems, this involves a set waiting time for polymerization to occur. For light-cured systems, a dental curing light is used for 20-40 seconds.
- **Restorative Placement:** The dental composite is then placed in increments and cured.

Logical Workflow for a Third-Generation Adhesive Application

The following diagram illustrates the logical sequence of steps for the application of a typical third-generation, two-component, chemically-cured dental adhesive.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- To cite this document: BenchChem. [Unraveling the Composition of Bondlite: A Technical Overview of Third-Generation Dental Adhesives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166798#what-is-the-chemical-composition-of-bondlite-dental-adhesive>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com